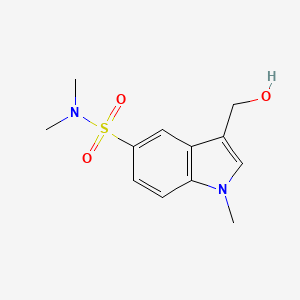

3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-N,N,1-trimethylindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-7,15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMVXVVIAJXRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

N-Methylation: The nitrogen atom in the indole ring is trimethylated using methyl iodide in the presence of a base such as sodium hydride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-(Carboxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide.

Reduction: Formation of 3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-amine.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 3-(hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide exhibit notable antimicrobial properties. A study evaluated a series of indole derivatives, including sulfonamides, for their antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives displayed significant zones of inhibition and low minimum inhibitory concentrations (MICs), suggesting their potential as effective antibacterial agents .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. A specific focus has been on the ability of these compounds to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. For instance, new indolesulfonamide derivatives demonstrated submicromolar to nanomolar IC50 values against several human tumor cell lines. These compounds were found to induce mitotic arrest followed by apoptosis in cancer cells, highlighting their potential as novel anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indole derivatives. Modifications at various positions on the indole ring can significantly influence biological activity. For example, the introduction of polar groups at the indole 3-position has been shown to enhance both potency and solubility, making these compounds more suitable for therapeutic applications .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 17 | 10 |

| Compound B | 14 | 15 |

| Compound C | 12 | 20 |

| Penicillin | 30 | - |

Table 2: Anticancer Potency of Indolesulfonamides

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Indolesulfonamide A | HeLa | 50 |

| Indolesulfonamide B | MCF-7 | 75 |

| Indolesulfonamide C | A549 | 100 |

Case Study 1: Development of Antimicrobial Agents

In a recent study focusing on the synthesis and evaluation of new indolesulfonamides, researchers reported that several analogues demonstrated enhanced antibacterial activity compared to traditional antibiotics. The study utilized agar diffusion methods to assess efficacy against common bacterial pathogens, providing a promising avenue for developing new treatments for resistant infections .

Case Study 2: Targeting Cancer Cells

Another significant investigation explored the anticancer capabilities of modified indolesulfonamides in various human cancer cell lines. The findings revealed that certain substitutions on the indole ring improved binding affinity to tubulin, leading to increased cytotoxicity in vitro. This study emphasizes the importance of structural modifications in enhancing therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial effects.

Comparison with Similar Compounds

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide

- Substituent : Formyl (-CHO) at the 3-position.

- Its lower polarity compared to hydroxymethyl may reduce aqueous solubility.

- Synthesis: Not explicitly described, but analogous indole sulfonamides are synthesized via condensation or cyclization reactions .

3-(2-Dimethylamino)-N-methyl-1H-indole-5-methanesulfonamide

- Substituent: Dimethylamino (-N(CH3)2) at the 3-position.

- Properties: The basic dimethylamino group increases solubility in acidic environments and may enhance interactions with biological targets (e.g., enzyme active sites).

- Synthesis: Prepared via reaction of 4-hydrazino-N-methylbenzenesulfonamide with 4-dimethylaminobutyraldehyde diethyl acetal in chlorinated solvents, followed by purification .

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

- Substituent: Cyanomethyl (-CH2CN) at the 3-position.

- Properties : The nitrile group confers metabolic stability and resistance to hydrolysis. Its electron-withdrawing nature may reduce electron density on the indole ring, affecting reactivity.

- Applications : Listed as an intermediate or API precursor, suggesting utility in pharmaceutical manufacturing .

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

- Core Structure : Indazole instead of indole, with chloro and tosyl groups.

- Properties: Chlorine enhances lipophilicity and may improve membrane permeability. Indazole derivatives are noted for antiproliferative activity in cancer cell lines .

Physicochemical and Pharmacological Comparisons

*Molecular formulas inferred from structural data in evidence.

Pharmacological Implications

- Antiproliferative Activity : Indole and indazole sulfonamides exhibit activity against cancer cell lines, as seen in N-(3-chloro-1-methylindazol-5-yl) tosylamide . The hydroxymethyl group’s polarity may influence tumor targeting.

- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase or cyclooxygenase inhibitors. The dimethylamino group’s basicity could enhance binding to catalytic sites .

- Cardiovascular Applications : 5-Hydroxyindapamide, a structural analog, underscores the role of indole sulfonamides in hypertension management .

Biological Activity

3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide, with the CAS number 1243020-13-4, is a synthetic compound belonging to the indole family. Its unique structure features a hydroxymethyl group, a trimethylated nitrogen atom, and a sulfonamide group attached to the indole ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula: C12H16N2O3S

- Molecular Weight: 268.33 g/mol

- Structure: The compound's structure can be represented as follows:

The mechanism of action for this compound primarily involves its interaction with biological targets through the sulfonamide group. This group can mimic para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis in microorganisms. This inhibition disrupts folic acid production, which is essential for DNA synthesis and cell division, leading to antimicrobial effects.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains by inhibiting their growth through the aforementioned mechanism.

Anticancer Activity

Studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines using assays such as MTT and cell cycle analysis. The results suggest that it may induce apoptosis in cancer cells by disrupting their proliferative capacity.

Inhibition of Carbonic Anhydrases

Recent studies have focused on the inhibition of carbonic anhydrases (CAs), which are important therapeutic targets in cancer and other diseases. The compound demonstrated selective inhibition against specific isoforms of CAs, particularly hCA IX and XII. Inhibition constants (Ki) for these isoforms were found to be lower than 10 nM, indicating potent activity .

| Target | Inhibition Constant (Ki) |

|---|---|

| hCA IX | < 10 nM |

| hCA XII | < 10 nM |

| hCA I | Not significantly inhibited |

| hCA II | Not significantly inhibited |

Study on Anticancer Activity

In a study assessing the anticancer properties of various indole derivatives, this compound was tested against several tumor cell lines. The compound exhibited IC50 values in the low micromolar range, demonstrating its potential as a lead compound for further development .

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of this compound against carbonic anhydrases. It was found that the compound effectively inhibited both α- and β-CAs from different species, suggesting its utility in designing new therapeutic agents targeting these enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide, and what reaction conditions ensure high yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving indole core functionalization. Key steps include:

- Step 1 : Sulfonylation of the indole at the 5-position using chlorosulfonic acid or sulfonyl chloride derivatives under anhydrous conditions (0–5°C) to minimize side reactions.

- Step 2 : Introduction of the hydroxymethyl group via Mannich reaction or aldehyde reduction, requiring controlled pH (6–7) and low temperatures (−10°C to RT) to prevent over-alkylation .

- Step 3 : Methylation of the indole nitrogen and sulfonamide group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at 60–80°C .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. Key signals include:

- Indole C-3 hydroxymethyl: δ 4.5–5.0 ppm (¹H), δ 60–65 ppm (¹³C).

- N,N-dimethyl groups: δ 2.8–3.2 ppm (¹H), δ 35–40 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and indole N–H (3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer :

- Assay Optimization : Standardize buffer conditions (pH 7.4, 25°C) and enzyme concentrations to reduce variability.

- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

- Data Normalization : Use IC₅₀ values corrected for non-specific binding via fluorescence polarization or SPR.

- Structural Analysis : Perform molecular docking to identify binding site interactions and compare with crystallographic data of similar sulfonamides .

Q. How can researchers analyze the compound’s stability under physiological conditions, and what degradation products are observed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic (0.1 M HCl, 40°C)/basic (0.1 M NaOH, 40°C) conditions.

- Oxidative stress (3% H₂O₂, RT).

- Analytical Tools :

- HPLC-MS/MS : Monitor degradation kinetics and identify products (e.g., demethylated indole or sulfonic acid derivatives) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for sulfonamides) .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced selectivity?

- Methodological Answer :

- Key Modifications :

- Indole C-3 Position : Replace hydroxymethyl with bulkier groups (e.g., benzyl) to enhance hydrophobic interactions.

- Sulfonamide Substituents : Introduce electron-withdrawing groups (e.g., CF₃) to improve binding affinity .

- In Silico Screening : Use QSAR models trained on indole-sulfonamide libraries to predict activity against target enzymes (e.g., carbonic anhydrase IX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.